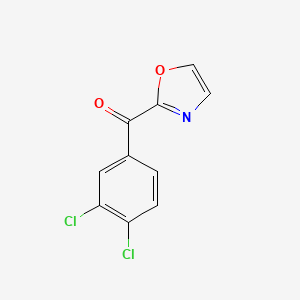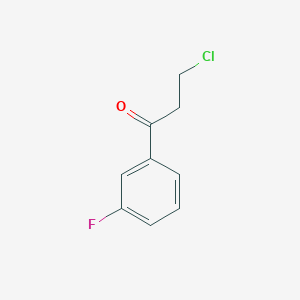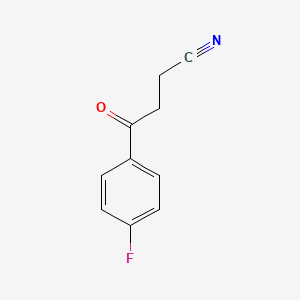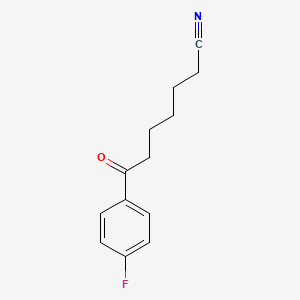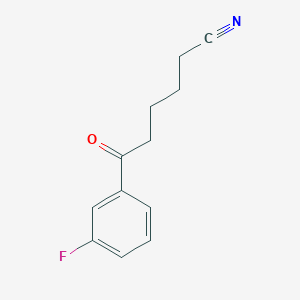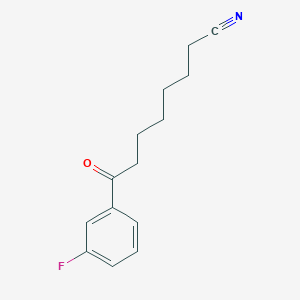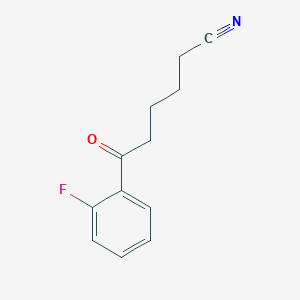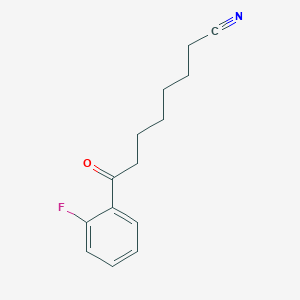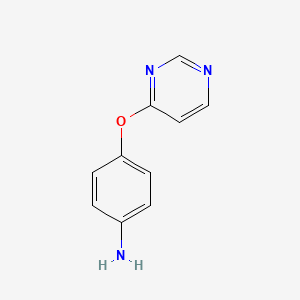
4-(Pyrimidin-4-yloxy)aniline
Overview
Description
4-(Pyrimidin-4-yloxy)aniline is a chemical compound with the molecular formula C10H9N3O . It is also known by other names such as 4-(4-aminophenoxy)pyrimidine .
Synthesis Analysis
The synthesis of 4-(Pyrimidin-4-yloxy)aniline and its derivatives has been a subject of research in various studies . For instance, a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed, synthesized, and evaluated for their antitumor activity against the A549, Hela, and MCF-7 cell lines . Another study designed and synthesized a series of novel pyrimidin-4-amine derivatives .
Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-4-yloxy)aniline consists of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrimidin-4-yloxy)aniline include a molecular weight of 187.20 g/mol, a XLogP3-AA value of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 187.074561919 g/mol, a monoisotopic mass of 187.074561919 g/mol, a topological polar surface area of 61 Ų, a heavy atom count of 14, and a complexity of 169 .
Scientific Research Applications
Microwave-Based Synthesis and Chemical Applications
- Microwave-based Synthesis : The compound 4-(Pyrimidin-4-yloxy)aniline is utilized in the microwave-based synthesis of thienopyrimidine bioisosteres, a process involving chlorination and nucleophilic displacement. This method is notable for its efficiency, requiring only 2 hours for the complete synthesis (Phoujdar et al., 2008).
Docking and Quantitative Structure–Activity Relationship Studies
- Molecular Docking Studies : In the field of molecular design, 4-(Pyrimidin-4-yloxy)aniline derivatives have been docked with c-Met kinase to study their orientations and inhibitory activities. These studies are critical in understanding the molecular features contributing to high inhibitory activity and for predicting biological activities of these inhibitors (Caballero et al., 2011).
Synthesis and Evaluation for Biological Activities
- Biological Activity in Kinase Inhibition : Derivatives of 4-(Pyrimidin-4-yloxy)aniline have been shown to inhibit cancer-related protein kinases and exhibit antiproliferative activity against various cancer cell lines. The structural features of these compounds are critical for their protein kinase inhibitory activity (Determann et al., 2012).
Synthesis and Insecticidal Activity
- Insecticidal Applications : Novel 4-arylamino pyrimidine derivatives, synthesized from 4-(Pyrimidin-4-yloxy)aniline, have shown significant insecticidal activity against certain pest species. This suggests potential applications in agricultural pest control (Wu et al., 2019).
Electroluminescent Properties in Material Science
- Electroluminescent Materials : Compounds derived from 4-(Pyrimidin-4-yloxy)aniline have been studied for their electroluminescent properties, indicating potential uses in the development of organic light-emitting diodes (OLEDs) and related technologies (Jin et al., 2020).
Anti-inflammatory Activity in Medicinal Research
- Anti-inflammatory Potential : Synthesized derivatives of 4-(Phenylamino)pyrimidin-2-ol, including those derived from 4-(Pyrimidin-4-yloxy)aniline, have shown promising results in in-vivo and in-vitro anti-inflammatory activity. This opens avenues for developing new anti-inflammatory drugs (Munde et al., 2022).
Mechanism of Action
Target of Action
4-(Pyrimidin-4-yloxy)aniline is a chemical compound that has gained considerable attention among researchers in recent years They have shown promising results as inhibitors of protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
, which play a crucial role in various cellular signaling processes. Therefore, it can be inferred that 4-(Pyrimidin-4-yloxy)aniline may affect these signaling pathways, leading to downstream effects such as the regulation of cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
2 g/mol , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, some compounds in this group have demonstrated excellent fungicidal activity . Therefore, it can be inferred that 4-(Pyrimidin-4-yloxy)aniline may also exhibit significant biological activity, potentially leading to effects at the molecular and cellular levels.
properties
IUPAC Name |
4-pyrimidin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMQFHNZMUTILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629106 | |
| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-4-yloxy)aniline | |
CAS RN |
417724-74-4 | |
| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



